molecular formula C17H23NO B13159428 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13159428
M. Wt: 257.37 g/mol
InChI Key: GRYADOFCKSRGSD-UHFFFAOYSA-N
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Description

9-Cyclopropyl-3-phenyl-9-azabicyclo[331]nonan-3-ol is a bicyclic compound with a unique structure that includes a cyclopropyl group, a phenyl group, and an azabicyclo nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen . Another approach includes the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of catalytic hydrogenation and reduction reactions in large-scale synthesis is a common approach in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically involve the conversion of ketones to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol lies in its specific structural features, such as the cyclopropyl and phenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

9-cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C17H23NO/c19-17(13-5-2-1-3-6-13)11-15-7-4-8-16(12-17)18(15)14-9-10-14/h1-3,5-6,14-16,19H,4,7-12H2

InChI Key

GRYADOFCKSRGSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2C3CC3)(C4=CC=CC=C4)O

Origin of Product

United States

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